4-(Methylthio)benzene-1,2-diamine
Overview
Description
Synthesis Analysis
- Soluble Conducting Polymer Synthesis : A related compound, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine, was synthesized using a reaction involving 1,4-di(2-thienyl)-1,4-butanedione and benzene-1,4-diamine, hinting at possible synthesis routes for 4-(Methylthio)benzene-1,2-diamine (Yildiz et al., 2008).
- Electrochemical Synthesis : A study on the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives may offer insights into electrochemical methods that could be adapted for synthesizing 4-(Methylthio)benzene-1,2-diamine (Sharafi-kolkeshvandi et al., 2016).
Molecular Structure Analysis
- Structural Characterization : The vibrational and conformational analysis of N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine provides a template for understanding the molecular structure of similar compounds, which could be extrapolated to 4-(Methylthio)benzene-1,2-diamine (Subashchandrabose et al., 2013).
Chemical Reactions and Properties
- Chemical Synthesis and Reactions : A study on the synthesis of 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one highlights the potential for diverse chemical reactions involving methylthio groups, which could be relevant for 4-(Methylthio)benzene-1,2-diamine (Amareshwar et al., 2011).
Physical Properties Analysis
- Polymer Synthesis and Properties : Research on the synthesis of polymers from related compounds, such as 1,4-bis(4-amino-2-phenylphenoxy)benzene, offers insights into the physical properties that 4-(Methylthio)benzene-1,2-diamine might exhibit in polymeric forms (Morikawa et al., 2012).
Chemical Properties Analysis
- Electrochromic Material Properties : The electrosynthesis and characterization of materials from poly(1,4-bis(3-methylthiophen-2-yl)benzene) provide an example of the electrochromic properties that could be associated with 4-(Methylthio)benzene-1,2-diamine derivatives (Wang et al., 2012).
Molecular Structure Analysis of 4-(Methylthio)benzene-1,2-diamine
The molecular structure of 4-(Methylthio)benzene-1,2-diamine, while not directly detailed in the literature, can be inferred from studies on similar compounds. Here are key insights from related research:
Vibrational and Conformational Analysis : The study of N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine provides insights into the molecular structure of similar compounds, including potential 4-(Methylthio)benzene-1,2-diamine. It details vibrational frequencies and optimized geometrical parameters, which are useful for understanding the structure of related molecules (Subashchandrabose et al., 2013).
Electronic Structure Analysis : Research on the Au/benzene-1,4-dithiol/Au transport interface, which includes benzene-1,4-dithiol (a structurally similar compound to 4-(Methylthio)benzene-1,2-diamine), provides insights into the electronic structure and the effects of chemical bonding. This information can be valuable for understanding the electronic properties of 4-(Methylthio)benzene-1,2-diamine (Schwingenschloegl & Schuster, 2006).
Crystal Structure Studies : Analysis of the crystal structure of N-(2-Pyridylmethylene)benzene-1,4-diamine could provide relevant information for the crystal structure of 4-(Methylthio)benzene-1,2-diamine. The study explores intermolecular hydrogen bonds and crystallographic planes, which can be informative for understanding the crystalline nature of similar compounds (Marjani et al., 2011).
Scientific Research Applications
Cancer Research : Compounds derived from 4-(Methylthio)benzene-1,2-diamine have been synthesized and shown to possess cytotoxic activity against human cancer cell lines, with some exhibiting stronger antiproliferative properties than cisplatin, a common chemotherapy drug (Karpińka, Matysiak, & Niewiadomy, 2011).
Electrochemical Synthesis : A mild, regioselective electrochemical method for synthesizing 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives has been developed, which avoids the use of toxic or hazardous reagents (Sharafi-kolkeshvandi, Nematollahi, Nikpour, & Salahifar, 2016).
Materials Science : Aromatic polyimides synthesized from m-phenylene diamines, which include 4-(Methylthio)benzene-1,2-diamine derivatives, show promising properties for applications in electronics, pharmaceuticals, and biomedicine (Pal, Patil, Dere, Salunkhe, Maldar, & Wadgaonkar, 2005).
Corrosion Inhibition : Novel compounds synthesized using 4-(Methylthio)benzene-1,2-diamine have shown promising corrosion inhibition efficiency for mild steel in acid solutions (Singh & Quraishi, 2016).
Pharmaceutical Development : The novel aromatic diamine compound JSH-23, derived from 4-(Methylthio)benzene-1,2-diamine, inhibits NF-B activation in lipopolysaccharide-stimulated macrophages, offering potential therapeutic strategies for inflammatory diseases (Shin et al., 2004).
Chemosensors : Chemosensor molecules synthesized from 4-(Methylthio)benzene-1,2-diamine derivatives have been developed for detecting Ni2+ and Cu2+ ions in drinking water, with detection limits below WHO acceptable limits (Pawar et al., 2015).
Electronic Devices : Conducting copolymers of thiophene derivatives, including 4-(Methylthio)benzene-1,2-diamine, have been synthesized and characterized for potential use in high-power electronic devices (Turac, Sahmetlioglu, & Toppare, 2014).
properties
IUPAC Name |
4-methylsulfanylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWXTRRBUDFFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)benzene-1,2-diamine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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